molecular formula C26H30F3NO4 B1401414 tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate CAS No. 1166394-99-5

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

Cat. No. B1401414
M. Wt: 477.5 g/mol
InChI Key: CKPSMPHQSAHNFV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C26H30F3NO4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Development of tert-Butylating Reagents : A study by Yamada et al. (2016) discusses the development of a new tert-butylating reagent, useful for the tert-butylation of alcohols and carboxylic acids, potentially applicable to tert-butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate (Yamada et al., 2016).

  • Kinetic Resolution of Racemic Compounds : Vakarov et al. (2019) describe the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine, providing a method for obtaining enantiomerically pure compounds (Vakarov et al., 2019).

  • Synthesis of Halo-Substituted Derivatives : Ivanov et al. (2017) report the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, demonstrating a method potentially applicable to the synthesis of tert-butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate (Ivanov et al., 2017).

Molecular Structure and Properties

  • Molecular Structure Analysis : Castillo et al. (2009) analyze the molecular structures of various tert-butyl-substituted pyrazolo[3,4-d]oxazines, contributing to the understanding of the structural characteristics of similar compounds (Castillo et al., 2009).

  • Investigation of Reactivity : Mironovich and Shcherbinin (2014) explore the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, providing insight into the reactivity patterns of similar tert-butyl substituted compounds (Mironovich & Shcherbinin, 2014).

Applications in Organic Synthesis

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate : Zhang et al. (2018) report the synthesis of a related compound, demonstrating its importance as an intermediate in small molecule anticancer drugs (Zhang et al., 2018).

  • Study on β-Amino Acids Synthesis : Gundogdu et al. (2020) synthesized a compound with a structure similar to tert-butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate, contributing to the understanding of β-amino acids synthesis (Gundogdu et al., 2020).

properties

IUPAC Name

tert-butyl 3-(4-phenylmethoxybutyl)-5-(3,4,5-trifluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3NO4/c1-26(2,3)34-25(31)30-20(11-7-8-12-32-15-18-9-5-4-6-10-18)16-33-17-23(30)19-13-21(27)24(29)22(28)14-19/h4-6,9-10,13-14,17,20H,7-8,11-12,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPSMPHQSAHNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC=C1C2=CC(=C(C(=C2)F)F)F)CCCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743439
Record name tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

CAS RN

1166394-99-5
Record name tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

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